molecular formula C15H11BrN2O2S B1222593 Bnps-skatole CAS No. 27933-36-4

Bnps-skatole

Cat. No.: B1222593
CAS No.: 27933-36-4
M. Wt: 363.2 g/mol
InChI Key: BXTVQNYQYUTQAZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bnps-skatole plays a crucial role in biochemical reactions by specifically cleaving peptide bonds at tryptophan residues. This cleavage occurs at peptide bonds after amino acids with available Cγ-Cδ double bonds, such as tryptophan, tyrosine, and histidine . The resulting C-terminal lactones attach to amino-glass supports, facilitating sequencing with 4-N,N-dimethyl-aminoazobenzene 4’-isothiocyanate (DABITC) . This compound interacts with various enzymes and proteins, including those involved in peptide fragmentation and sequencing .

Cellular Effects

This compound influences various cellular processes by cleaving tryptophanyl peptide bonds in proteins. This cleavage can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the cleavage of tryptophan-containing proteins can alter their function and localization, impacting cellular activities . This compound’s ability to modify proteins at specific sites makes it a valuable tool for studying protein function and interactions within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with tryptophan residues in proteins. This compound acts as a mild oxidant and brominating reagent, selectively attacking tryptophan sites and cleaving the peptide bond . This cleavage results in the formation of C-terminal lactones, which can be further processed for sequencing . The specificity of this compound for tryptophan residues makes it a powerful tool for studying protein structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is typically stable when stored at -20°C and can be used in various experimental conditions . Over time, the cleavage efficiency of this compound may decrease, and its long-term effects on cellular function need to be carefully monitored .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound effectively cleaves tryptophanyl peptide bonds without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . It is essential to determine the optimal dosage for specific experimental conditions to minimize adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and modification. It interacts with enzymes such as cytochrome P450 isozymes, which play a role in the oxidative metabolism of indoles . The cleavage of tryptophanyl peptide bonds by this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within cells can affect its activity and function, influencing the outcomes of biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells can impact its ability to cleave tryptophanyl peptide bonds and influence cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bnps-skatole can be synthesized through a multi-step chemical process. The preparation involves the reaction of 3-methylindole with bromine to form 3-bromo-3-methylindole. This intermediate is then reacted with 2-nitrophenylsulfenyl chloride to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors, controlled temperature, and pressure conditions, and the use of solvents like chloroform to dissolve the intermediates and final product .

Chemical Reactions Analysis

Types of Reactions: Bnps-skatole primarily undergoes oxidative halogenation reactions. It is used to cleave peptide bonds at tryptophan residues in proteins. The cleavage occurs through the formation of a sulfenyl intermediate, which then reacts with the peptide bond .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reaction of this compound with peptides are cleaved peptide fragments with C-terminal lactones. These fragments can be further analyzed and sequenced using chromatographic methods .

Comparison with Similar Compounds

Uniqueness of Bnps-skatole: this compound is unique in its high specificity for tryptophanyl peptide bonds and its ability to produce large peptide fragments suitable for sequencing and structural studies. This specificity makes it a valuable tool in protein chemistry and biochemistry .

Properties

IUPAC Name

3-bromo-3-methyl-2-(2-nitrophenyl)sulfanylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c1-15(16)10-6-2-3-7-11(10)17-14(15)21-13-9-5-4-8-12(13)18(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTVQNYQYUTQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N=C1SC3=CC=CC=C3[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951447
Record name 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27933-36-4, 28805-72-3
Record name 3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27933-36-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bnps-skatole
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Record name 27933-36-4
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Record name 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole
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Record name 3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: BNPS-skatole acts as a mild oxidizing agent, specifically targeting the indole ring of tryptophan residues. [] This oxidation leads to the formation of an oxindole derivative, ultimately resulting in the cleavage of the peptide bond at the C-terminal side of the tryptophan residue. [, ]

ANone: this compound treatment generates protein fragments, facilitating analysis of protein structure and function. [, ] For example, it has been used to study the role of specific protein regions in biological activities like encephalitogenic activity [], insulin-like growth factor binding [], and fatty acid binding. []

ANone: The molecular formula of this compound is C15H11BrN2O2S, and its molecular weight is 375.25 g/mol. []

ANone: Yes, research provides chromatographic and spectroscopic data for this compound, including details crucial for verifying its purity. [] This information is essential for researchers to ensure the reagent's quality and efficacy in their experiments.

ANone: Yes, the yield of tryptophan cleavage by this compound is significantly influenced by factors like the reagent's purity, solvent composition, and reaction time. [, ] Researchers need to carefully optimize reaction conditions to achieve efficient and specific cleavage.

ANone: The reaction mechanism involves the oxidation of the tryptophan indole ring to form an oxindole derivative. This destabilizes the adjacent peptide bond, leading to its hydrolysis. [, ]

ANone: While primarily targeting tryptophan, this compound can also cleave, albeit less efficiently, at tyrosine and histidine residues, especially under harsher reaction conditions. [, ] This potential for side reactions necessitates careful optimization and control of reaction conditions.

ANone: this compound serves as a valuable tool for:

  • Peptide mapping: Generating specific protein fragments for structural analysis and identification. [, , ]
  • Protein sequencing: Producing peptides suitable for solid-phase microsequencing techniques. []
  • Structure-function studies: Investigating the role of specific protein domains by selectively cleaving at tryptophan residues. [, , ]
  • Production of semisynthetic proteins: Generating protein fragments that can be used to synthesize modified proteins with altered properties. []

ANone: While the provided research doesn't explicitly mention computational studies on this compound itself, its application in understanding protein structure and function indirectly benefits from computational tools. [, ] For instance, peptide mapping data generated using this compound can be analyzed using computational methods to predict protein structure and function.

ANone: The provided research primarily focuses on the use of this compound as a biochemical tool for in vitro protein analysis. Information regarding its stability and formulation for in vivo applications, safety profile, pharmacokinetics, and other related aspects is not covered in these studies.

ANone: While specific historical milestones aren't outlined in the provided research, its consistent use across various studies highlights its enduring value as a tool in protein chemistry. The development of this compound as a tryptophan-specific cleavage agent represents a significant milestone in the field, enabling researchers to probe protein structure and function with enhanced precision. [, , , ]

ANone: this compound's utility extends to diverse research areas, including:

  • Biochemistry: Understanding protein structure-function relationships. [, , ]
  • Immunology: Studying the antigenic determinants of proteins like myelin basic protein. [, ]
  • Molecular Biology: Investigating the structure and function of proteins involved in various cellular processes, such as ribosome function. []
  • Medicine: Characterizing amyloid fibril proteins associated with diseases like amyloidosis. [, ]

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